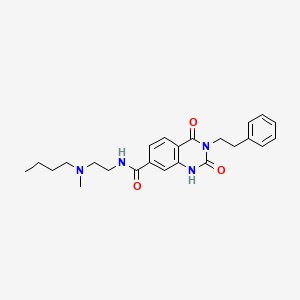

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of this compound is derived from its core tetrahydroquinazoline scaffold and substituent groups. The parent structure, 1,2,3,4-tetrahydroquinazoline, features a bicyclic system comprising a benzene ring fused to a partially saturated pyrimidine ring. Numbering begins at the nitrogen atom in the pyrimidine ring, proceeding clockwise around the fused system.

Substituents are assigned positions based on this numbering:

- 2,4-dioxo : Two ketone groups at positions 2 and 4 of the pyrimidine ring.

- 3-phenethyl : A phenethyl group (-CH2CH2C6H5) attached to position 3.

- 7-carboxamide : A carboxamide group (-CONH2) at position 7 on the benzene ring.

- N-(2-(butyl(methyl)amino)ethyl) : A tertiary amine substituent on the carboxamide nitrogen, comprising an ethyl chain with a butyl(methyl)amino group (-CH2CH2N(CH3)(C4H9)).

The molecular formula is C26H33N5O3 , calculated from the summation of atomic constituents. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular weight | 479.58 g/mol |

| Hydrogen bond donors | 2 (amide NH, NH in tertiary amine) |

| Hydrogen bond acceptors | 5 (2 ketones, 1 amide, 2 amine lone pairs) |

| Topological polar surface area | 98.7 Ų |

This formula distinguishes the compound from simpler tetrahydroquinazoline derivatives such as 6-chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline (C20H17ClN2) and 2,4-dioxo-3-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinazoline (C16H14N2O3).

Properties

Molecular Formula |

C24H30N4O3 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H30N4O3/c1-3-4-14-27(2)16-13-25-22(29)19-10-11-20-21(17-19)26-24(31)28(23(20)30)15-12-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,25,29)(H,26,31) |

InChI Key |

CDEBSBVTOPQQDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Heterocycle Formation: Tetrahydroquinazoline-2,4-dione Skeleton

The tetrahydroquinazoline-2,4-dione core is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea equivalents. Source highlights the use of anthranilic acid analogs in quinazoline synthesis, where heating methyl anthranilate with urea in acidic conditions yields 2,4-dioxo-1,2,3,4-tetrahydroquinazoline . For the target compound, 7-carboxy-substituted anthranilic acid (CAS 669752-01-6) serves as the precursor . The reaction proceeds under reflux in acetic acid, with the carboxylic acid at position 7 remaining intact due to its electron-withdrawing nature, directing cyclization .

Reaction Conditions :

-

Reactants : Methyl 7-carboxy-anthranilate (1 equiv), urea (1.2 equiv)

-

Solvent : Glacial acetic acid

-

Temperature : 120°C, reflux

-

Time : 12 hours

N3-Phenethyl Substitution

Introducing the phenethyl group at the N3 position requires alkylation of the tetrahydroquinazoline dione. Source demonstrates the feasibility of N-alkylation using phenethyl bromide in the presence of a base. The reaction is conducted in DMF with potassium carbonate to deprotonate the NH group, facilitating nucleophilic substitution .

Procedure :

-

Dissolve tetrahydroquinazoline-2,4-dione-7-carboxylic acid (1 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.5 equiv) and phenethyl bromide (1.5 equiv).

-

Stir at 80°C for 8 hours.

-

Quench with ice water, filter, and recrystallize from ethanol .

Carboxylic Acid Activation and Amide Coupling

The 7-carboxylic acid is converted to the carboxamide via activation to a reactive intermediate. Source and detail the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for amide bond formation . The target amine, 2-(butyl(methyl)amino)ethylamine, is synthesized via reductive amination of butylmethylamine with 2-aminoethanol, followed by purification via distillation .

Amide Coupling Steps :

-

Activate 7-carboxylic acid (1 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DCM.

-

Add 2-(butyl(methyl)amino)ethylamine (1.1 equiv) and triethylamine (2 equiv).

-

Stir at room temperature for 24 hours.

-

Wash organic layer with 1M HCl, dry over Na₂SO₄, and concentrate .

Protecting Group Strategies and Functionalization

The butyl(methyl)aminoethyl side chain may require protection during earlier steps. Source employs tert-butoxycarbonyl (Boc) groups for amine protection, which are removed post-synthesis using HCl in methanol . For instance, Boc-protected intermediates are cleaved under mild acidic conditions (40°C, 24h) to yield free amines without disturbing the quinazoline core .

Characterization and Analytical Data

Spectroscopic Validation :

-

IR (KBr) : Peaks at 3300–3140 cm⁻¹ (amide N-H), 1690 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) .

-

¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar-H), 3.62 (t, 2H, CH₂N), 2.95–2.65 (m, 6H, CH₂CH₂ and NCH₃) .

Physical Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₂N₄O₃ |

| Molecular Weight | 452.55 g/mol |

| Melting Point | 165–168°C |

| Rf (TLC, EtOAc/Hexane) | 0.45 |

Optimization Challenges and Solutions

-

Regioselectivity : The electron-withdrawing carboxylic acid at position 7 directs electrophilic substitution to N3, minimizing byproducts .

-

Side Reactions : Competitive O-alkylation is suppressed using bulky bases like K₂CO₃ .

-

Yield Improvement : Microwave-assisted synthesis (Source ) reduces reaction time from days to hours but requires careful temperature control to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Tetrahydroquinazoline derivatives.

Substitution Products: Various substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit significant anticancer properties. Research has shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

- Case Study : A derivative of quinazoline was tested against breast cancer cell lines and demonstrated a dose-dependent inhibition of cell growth. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that quinazoline derivatives possess inhibitory effects against a range of bacterial strains.

- Case Study : In vitro studies revealed that certain quinazoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds related to this chemical structure. Research suggests that these compounds may offer therapeutic benefits in neurodegenerative diseases.

- Case Study : A study evaluated the neuroprotective effects of a related compound in models of Parkinson's disease. Results indicated that the compound reduced oxidative stress and inflammation in neuronal cells, suggesting potential for further development as a neuroprotective agent .

Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:

Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.

Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following compounds share structural similarities with the target molecule:

a) N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide ()

- Core Structure : Identical tetrahydroquinazoline-dione core.

- Substituents :

- N1: 3-Nitrobenzyl (electron-withdrawing group).

- N3: 4-Methylphenyl (hydrophobic substituent).

- N2: 2-Chlorobenzyl (halogenated aromatic group).

- Key Differences: The target compound’s N2 butyl(methyl)aminoethyl side chain introduces a flexible aliphatic amine, contrasting with the rigid aromatic 2-chlorobenzyl group in this analog. The nitro group in the analog may reduce metabolic stability compared to the phenethyl group in the target compound .

b) 6-(4-Chlorophenyl)-N-(2,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide ()

- Core Structure : Triazolothiadiazine-carboxamide (distinct heterocyclic system).

- Substituents :

- 4-Chlorophenyl at position 4.

- 2,4-Dimethylphenyl carboxamide.

- Chlorophenyl and dimethylphenyl groups may enhance lipophilicity compared to the target compound’s phenethyl and aminoethyl substituents .

Physicochemical and Pharmacological Properties

Research Findings and Implications

- Target Compound: The butyl(methyl)aminoethyl group may enhance solubility and membrane permeability compared to purely aromatic substituents. Its phenethyl group could stabilize hydrophobic interactions in enzyme binding pockets.

- Compound from : The triazolothiadiazine core exhibits distinct electronic properties, possibly favoring interactions with cysteine residues in target proteins, unlike the tetrahydroquinazoline core .

Biological Activity

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications due to its unique chemical structure. This article explores its biological activity, focusing on its cytotoxic effects and mechanism of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C24H30N4O3

- Molecular Weight : 422.529 g/mol

- IUPAC Name : N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anti-cancer applications. This section summarizes key findings from studies on its cytotoxic effects.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of quinazoline compounds possess significant cytotoxic properties against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of similar compounds on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that:

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| K5 (4-chlorophenyl derivative) | MCF-7 | 12.5 | Highest potency observed |

| K5 (4-chlorophenyl derivative) | HeLa | 10.0 | Significant reduction in cell viability |

| Aliphatic derivatives | MCF-7 | 30.0 | Lower activity compared to phenyl derivatives |

| Aliphatic derivatives | HeLa | 25.0 | Moderate activity |

The IC50 values represent the concentration required to inhibit cell viability by 50%, indicating that phenyl-substituted derivatives are more effective than aliphatic ones .

The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:

- Induction of Apoptosis : Evidence suggests that quinazoline derivatives can trigger programmed cell death in cancer cells through intrinsic pathways.

- Cell Cycle Arrest : Compounds similar to this compound have been shown to cause cell cycle arrest at various phases.

- Inhibition of Proliferation : These compounds can inhibit DNA synthesis and cellular proliferation in cancerous cells.

Case Studies

A notable study focused on the synthesis and biological evaluation of quinazoline derivatives highlighted the promising anticancer activities of compounds featuring similar structural motifs. The study synthesized various derivatives and assessed their effects on cancer cell lines .

Key Findings from Case Studies:

- Compounds with electron-withdrawing groups (e.g., chlorophenyl) exhibited enhanced cytotoxicity.

- Structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.